![molecular formula C17H16N4O2 B2503231 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide CAS No. 518018-62-7](/img/structure/B2503231.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole. Benzimidazole derivatives have been widely studied for their diverse biological activities .
Chemical Reactions Analysis
Benzimidazole derivatives are known to undergo various chemical reactions, particularly at the nitrogen atoms, to form a variety of compounds with potential biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Anticancer Potential
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide and its derivatives have shown promise in anticancer research. For example, compounds synthesized from similar benzimidazole structures have demonstrated significant in vitro anticancer activity against various cancer cell lines, including NCI 60 cell line panel. Notably, certain derivatives, such as 1-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propan-1-one, emerged as lead compounds with notable growth inhibition activity (Rashid, Husain, & Mishra, 2012). Similarly, other studies have synthesized and evaluated derivatives for their antitumor activities, revealing that certain compounds, particularly those with hydroxyl groups, displayed excellent antitumor activity (Li et al., 2014).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of compounds derived from benzimidazole. In one study, novel oxadiazole and imine containing 1H-benzimidazoles were synthesized and tested for their in vitro antioxidant properties, showing significant inhibitory effects on lipid peroxidation levels and ethoxyresorufin O-deethylase (EROD) activity. Some compounds exhibited up to 100% inhibition on lipid peroxidation levels and strong free radical scavenging capacities (Alp et al., 2015).
Antimicrobial Applications
Additionally, research on novel fused heterocyclic compounds synthesized from imidazole derivatives, including 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide, has shown promising antimicrobial activity. These compounds were spectroscopically characterized and tested for their effectiveness against various microbial agents (Khairwar, Mishra, & Singh, 2021).
Additional Applications
Other applications of related compounds include their use as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. The synthesized benzimidazole/benzothiazole-based azomethines showed good sensitivity and selectivity in detecting these analytes, further expanding the potential applications of such compounds in analytical chemistry and environmental monitoring (Suman et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is Human Topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Their primary role is to relieve strain while the DNA is being unwound by helicase. This prevents the DNA double helix from becoming too tightly or too loosely wound.
Mode of Action
The compound interacts with its target, Human Topoisomerase I, by inhibiting its function This results in the prevention of DNA unwinding, which is a crucial step in DNA replication and transcription
Biochemical Pathways
The compound affects the DNA replication and transcription pathways by inhibiting the function of Human Topoisomerase I . This leads to the prevention of DNA unwinding, a crucial step in these pathways. The downstream effects include the inhibition of cell division and protein synthesis, potentially leading to cell death.
Result of Action
The result of the compound’s action is the inhibition of cell division and protein synthesis due to the prevention of DNA unwinding . This can potentially lead to cell death, making the compound a potential candidate for anticancer therapy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-8-4-1-5-13(16)11-19-20-17(23)9-10-21-12-18-14-6-2-3-7-15(14)21/h1-8,11-12,22H,9-10H2,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJWPFBRHSADFB-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

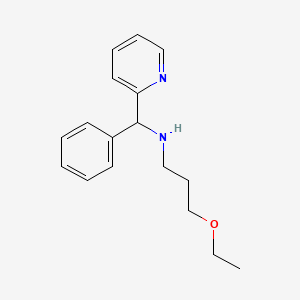
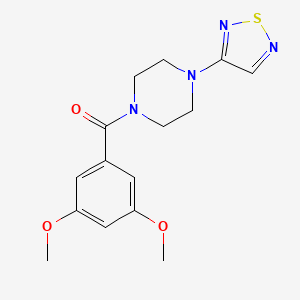
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)

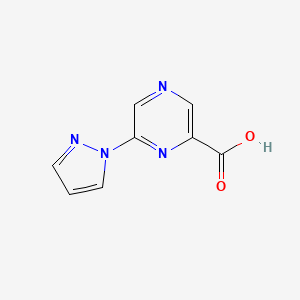
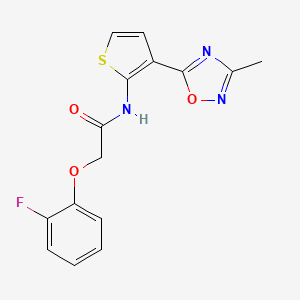
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)
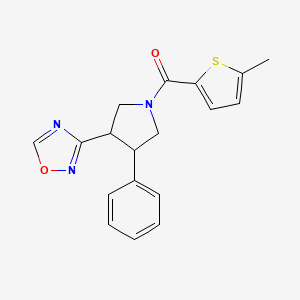
![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)